Enhanced Topological Polar Surface Area (TPSA) vs. Simple N-phenylacetamides
N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide exhibits a computed TPSA of 69.6 Ų [1]. This is 40.3 Ų greater than the well-known analgesic N-phenylacetamide analog, acetaminophen (paracetamol), which has a TPSA of 29.3 Ų [2]. The significantly higher TPSA, driven by the dual hydroxyl groups on the pentane side chain, predicts considerably higher aqueous solubility and lower passive blood-brain barrier (BBB) permeability for the target compound.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 69.6 Ų |
| Comparator Or Baseline | Acetaminophen (paracetamol): 29.3 Ų |
| Quantified Difference | +40.3 Ų (137.5% increase) |
| Conditions | PubChem computed descriptors using Cactvs 3.4.6.11; XLogP3 values computed by XLogP3 3.0 [1][2] |
Why This Matters
A 137% larger TPSA directly dictates a substantially different HPLC retention time and reversed-phase C18 column binding affinity, making the target compound require unique purification and analytical methods compared to typical acetamide derivatives.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 71377855, N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide. Accessed May 10, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 3014366, Acetaminophen. Accessed May 10, 2026. View Source
